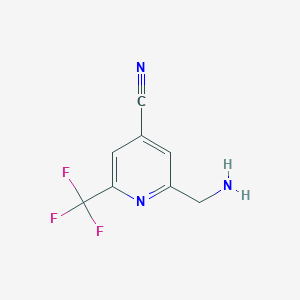
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile is a chemical compound characterized by the presence of an aminomethyl group, a trifluoromethyl group, and an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form intermediates that participate in various chemical reactions, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted isonicotinonitriles and related fluorinated compounds. Examples include:
Trifluoromethyl-substituted amines: These compounds share the trifluoromethyl group and exhibit similar reactivity.
Fluorinated isonicotinonitriles: These compounds have similar core structures but differ in the substituents attached to the core.
Uniqueness
2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-(aminomethyl)-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-2-5(3-12)1-6(4-13)14-7/h1-2H,4,13H2 |
InChI Key |
UCNGTWOCJUMOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















